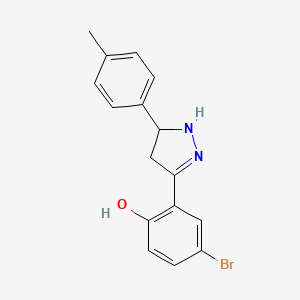

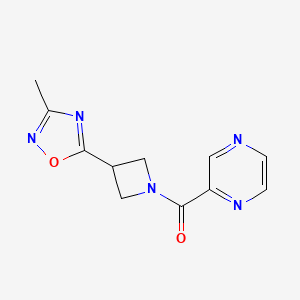

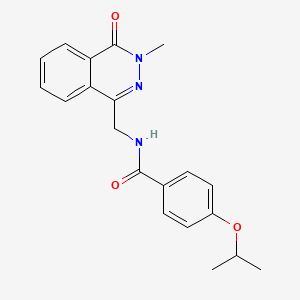

4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest belongs to a class of chemicals known for their diverse chemical and physical properties, which can be tailored through molecular modifications. These compounds often feature in studies focused on molecular docking, quantum chemical calculations, and their potential biological effects, indicating their relevance in both theoretical and applied chemistry.

Synthesis Analysis

Synthesis approaches for related compounds often involve multistep reactions, including the formation of Schiff bases and cyclization reactions. For example, the electrochemically induced transformation of certain precursors in the presence of sodium bromide has been used to synthesize structurally related compounds in good yield, highlighting the versatility and adaptability of synthetic routes for this class of compounds (Ryzhkova et al., 2020).

Molecular Structure Analysis

Detailed molecular structure analyses, including X-ray diffraction, NMR, and vibrational spectroscopy, are crucial for understanding the geometric and electronic configurations of these compounds. Theoretical calculations, such as DFT, help predict and corroborate experimental findings, offering insights into bond lengths, angles, and molecular conformations (Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactivity and properties, including the formation of complexes and interactions with biological molecules, can be inferred from molecular docking and quantum chemical studies. Such analyses provide valuable information on the potential biological effects and interactions of these compounds at the molecular level (Viji et al., 2020).

Wissenschaftliche Forschungsanwendungen

Molecular Docking and Quantum Chemical Calculations

- The molecular structure and spectroscopic data of a similar compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, were analyzed using Density Functional Theory (DFT) calculations. The study focused on the geometry, vibrational spectra, molecular parameters, intramolecular charge transfer, and biological effects based on molecular docking results (Viji et al., 2020).

Corrosion Inhibition

- Pyrazoline derivatives, including 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, were studied as corrosion inhibitors for mild steel in acidic media. The study combined experimental and theoretical approaches to understand the mechanism of corrosion inhibition (Lgaz et al., 2018).

Synthesis and Characterization

- The compound was synthesized and characterized as part of a study on fluorinated benzothiazepines and pyrazolines. The research provided insights into the structural aspects of these compounds (Jagadhani et al., 2015).

Antimicrobial Activity

- New derivatives, including brominated pyrazolines, were synthesized and evaluated for their antibacterial and antifungal activities. The study compared the antimicrobial activity of these compounds to commercially available antibiotics and antifungal agents (Pundeer et al., 2013).

Fluorescence Assessment

- Pyrazoline derivatives, including compounds structurally related to 4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, were synthesized and their fluorescence properties studied using UV–Vis and emission spectroscopy. The effect of different solvents on fluorescence was also investigated (Ibrahim et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O/c1-10-2-4-11(5-3-10)14-9-15(19-18-14)13-8-12(17)6-7-16(13)20/h2-8,14,18,20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAVJSAWIHFCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohex-3-en-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2486550.png)

![[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea](/img/structure/B2486562.png)

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)

![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)

![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)